2-(4-bromothiophen-3-yl)acetonitrile

Positional isomerism Regioselectivity Cross-coupling

Procure 2-(4-bromothiophen-3-yl)acetonitrile (CAS 1305329-76-3) for precise orthogonal synthesis. Its unique 4-bromo-3-acetonitrile regiochemistry enables selective cross-couplings and nitrile reductions unattainable with positional isomers, essential for consistent SAR in drug discovery and materials science.

Molecular Formula C6H4BrNS
Molecular Weight 202.07 g/mol
CAS No. 1305329-76-3
Cat. No. B6618750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromothiophen-3-yl)acetonitrile
CAS1305329-76-3
Molecular FormulaC6H4BrNS
Molecular Weight202.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)CC#N
InChIInChI=1S/C6H4BrNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2
InChIKeyKSIUCNSNELRLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromothiophen-3-yl)acetonitrile (CAS 1305329-76-3): A Positionally Defined Building Block for Heterocyclic Synthesis


2-(4-Bromothiophen-3-yl)acetonitrile (CAS 1305329-76-3) is a brominated thiophene acetonitrile derivative with the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol [1]. The compound features a thiophene ring substituted with a bromine atom at the 4-position and an acetonitrile (-CH2CN) group at the 3-position . This precise regiochemical arrangement defines its utility as a versatile building block in organic synthesis, enabling orthogonal functionalization strategies that differ fundamentally from its positional isomers .

Why Generic Substitution Fails: Regiochemical Specificity in 2-(4-Bromothiophen-3-yl)acetonitrile


In the class of bromothiophene acetonitriles, the exact position of the bromine and acetonitrile substituents on the thiophene ring is not interchangeable. Positional isomers such as 2-(2-bromothiophen-3-yl)acetonitrile and 2-(5-bromothiophen-2-yl)acetonitrile exhibit different electronic distributions, steric environments, and cross-coupling reactivity profiles . The 4-bromo-3-acetonitrile substitution pattern in the target compound provides a unique vector for sequential derivatization: the bromine serves as a handle for palladium-catalyzed cross-couplings while the nitrile group remains intact for downstream transformations or can be reduced to an amine . Substituting a different regioisomer would alter the spatial orientation of the resulting biaryl products and may compromise binding affinity or material properties in structure-sensitive applications .

Product-Specific Quantitative Evidence Guide for 2-(4-Bromothiophen-3-yl)acetonitrile


Positional Isomer Comparison: 4-Bromo-3-acetonitrile vs. 2-Bromo-3-acetonitrile

The target compound, 2-(4-bromothiophen-3-yl)acetonitrile, differs from its positional isomer 2-(2-bromothiophen-3-yl)acetonitrile (CAS 209796-22-5) in the location of the bromine substituent. While both share the molecular formula C6H4BrNS and molecular weight of 202.07 g/mol, the 4-bromo substitution pattern positions the bromine adjacent to the sulfur atom on the thiophene ring, whereas the 2-bromo isomer places the bromine at the carbon adjacent to the acetonitrile-bearing carbon [1]. This regiochemical distinction directly impacts the electronics of the thiophene ring and the steric accessibility of the bromine for cross-coupling reactions .

Positional isomerism Regioselectivity Cross-coupling

Purity Benchmark: 98% Assay Specification for 4-Bromo-3-thiopheneacetonitrile

Commercially available 2-(4-bromothiophen-3-yl)acetonitrile is supplied with a specified purity of 98% . This purity level is comparable to that of the 2-positional isomer 2-(2-bromothiophen-3-yl)acetonitrile, which is also offered at 98% purity . The non-brominated parent compound, 3-thiopheneacetonitrile (CAS 13781-53-8), is typically available at 98% purity as well, indicating a consistent purity standard across this class of thiophene acetonitriles [1].

Purity Quality control Procurement

Physical State and Melting Point: Differentiating 4-Bromo-3-acetonitrile from 4-Bromo-2-carbonitrile

The target compound 2-(4-bromothiophen-3-yl)acetonitrile exhibits a melting point range of 60-70°C, depending on purity, and is a solid at ambient temperature . In contrast, the structurally related 4-bromo-2-cyanothiophene (CAS 18791-99-6), which features a nitrile group directly attached to the thiophene ring rather than an acetonitrile side chain, has a lower melting point of 47-51°C . The higher melting point of the target compound reflects the additional methylene spacer and stronger intermolecular interactions in the solid state.

Physical properties Solid-state Handling

Functional Group Orthogonality: Bromine as Cross-Coupling Handle with Retained Nitrile

The 4-bromo-3-acetonitrile substitution pattern in 2-(4-bromothiophen-3-yl)acetonitrile provides orthogonal reactivity: the bromine atom serves as a leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the acetonitrile group remains intact, enabling sequential derivatization . This contrasts with 4-bromo-2-cyanothiophene (CAS 18791-99-6), where the nitrile is directly attached to the thiophene ring, potentially altering its electronic influence on cross-coupling efficiency and limiting post-coupling functionalization options . The methylene spacer in the target compound decouples the electronic effects of the nitrile from the thiophene π-system, preserving aromatic reactivity .

Orthogonal reactivity Cross-coupling Synthetic strategy

Best Research and Industrial Application Scenarios for 2-(4-Bromothiophen-3-yl)acetonitrile


Synthesis of 3,4-Disubstituted Thiophene Derivatives via Regioselective Cross-Coupling

The 4-bromo substituent in 2-(4-bromothiophen-3-yl)acetonitrile enables regioselective Suzuki or Stille cross-coupling to introduce diverse aryl or heteroaryl groups at the 4-position while preserving the 3-acetonitrile group. This is critical for constructing 3,4-disubstituted thiophene scaffolds found in pharmaceutical candidates and organic electronic materials [1]. The distinct regiochemistry ensures that the resulting biaryl products have a predictable spatial orientation, essential for structure-activity relationship optimization in drug discovery [1].

Preparation of Thiophene-Containing Primary Amines via Nitrile Reduction

The acetonitrile group at the 3-position can be selectively reduced to a primary amine (-CH2NH2) using hydrogenation or hydride reagents, providing a thiophene-based amine building block. This transformation expands the compound's utility for amide bond formation, reductive amination, or incorporation into peptide mimetics [1]. The methylene spacer ensures that the amine is not directly conjugated with the thiophene ring, preserving nucleophilicity and enabling a broader range of downstream reactions compared to ring-attached nitriles [1].

Building Block for Androgen Receptor Modulators and Kinase Inhibitors

Patents and literature indicate that 4-bromo-3-substituted thiophene derivatives serve as key intermediates in the synthesis of androgen receptor modulators and kinase inhibitors [1]. The 4-bromo-3-acetonitrile substitution pattern provides a precise molecular geometry that matches the steric and electronic requirements of certain biological targets. Procurement of the positionally pure 4-bromo-3-isomer is essential for generating the correct regioisomer in the final bioactive compound, as alternative isomers would yield different binding modes [1].

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